alpha-D-fructuronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

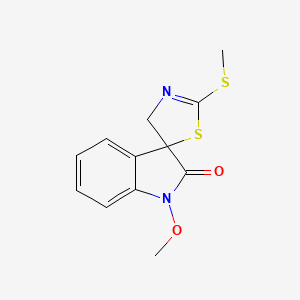

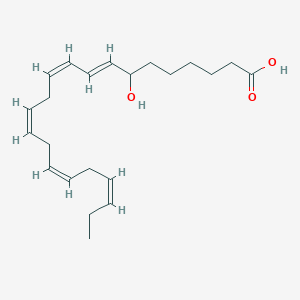

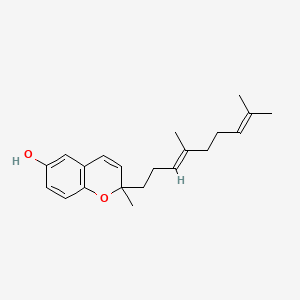

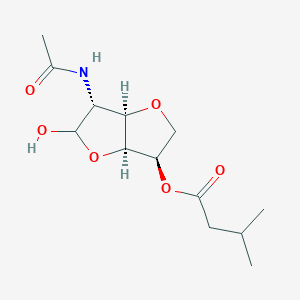

Alpha-D-fructuronic acid is the alpha anomer of D-fructofuranuronic acid. It derives from an alpha-D-fructofuranose. It is a conjugate acid of an alpha-D-fructuronate.

Aplicaciones Científicas De Investigación

Hydrolysis of Fructooligosaccharides : A study utilized high-performance anion exchange chromatography to investigate the hydrolysis of fructooligosaccharides (FOS) including compounds related to alpha-D-fructuronic acid. The research revealed that FOS hydrolysis follows pseudo-first-order kinetics, with the rate of hydrolysis increasing with temperature and being more pronounced under acidic conditions (L'homme, Arbelot, Puigserver, & Biagini, 2003).

Enzymatic Reactions : Alpha-D-fructuronic acid was involved in a study on the inactivation of the flavoenzyme D-lactate dehydrogenase by alpha-hydroxybutynoate. This research demonstrated the complex enzymatic interactions and the formation of specific flavin adducts (Olson, Massey, Ghisla, & Whitfield, 1979).

Metabolic Dysfunction in Hereditary Fructose Intolerance : Alpha-D-fructuronic acid plays a role in metabolic dysfunction observed in patients with hereditary fructose intolerance. A study indicated that the administration of fructose induced renal tubular dysfunction, resembling renal tubular acidosis (Morris, 1968).

Novel Fluorescent Sensing System : Research on a novel fluorescent sensing system for alpha-glycated amino acids, which includes compounds related to alpha-D-fructuronic acid, was developed based on fructosyl amino acid binding protein. This system demonstrated high sensitivity and specificity for alpha-substituted fructosyl amino acids, useful in measuring hemoglobin A1c levels in diabetes (Sakaguchi, Ferri, Tsugawa, & Sode, 2007).

Alduronic Acid Metabolism by Bacteria : A study found that certain bacteria can adapt to utilize uronic acids, including alpha-D-fructuronic acid. The metabolism of these alduronic acids was identified to involve intermediates like D-fructuronic acid (McRORIE, Williams, & Payne, 1959).

Enzymatic Synthesis of Lactosucrose and Analogues : Beta-D-galactosidase from Bacillus circulans has been used in the production of lactosucrose and its analogues, involving substrates that include alpha-D-fructuronic acid. This study focused on optimizing synthetic conditions and understanding the hydrolytic rates of these products (Li, Xiang, Tang, Hu, Tian, Sun, Ye, & Zeng, 2009).

Analytical Method for Quality Control in Traditional Chinese Medicine : A study developed an analytical method using 1H NMR for the quality control of Lycii Fructus, which involved the quantification of bioactive principles related to alpha-D-fructuronic acid (Hsieh, Chan, Kuo, Hung, Li, Kuo, Peng, Zhao, Kuo, Sun, & Wu, 2018).

Total Synthesis of Hydroxypipecolic Acid : Research on the total synthesis of hydroxypipecolic acid, a nonproteinogenic cyclic alpha-amino acid, indicated the use of strategies involving compounds related to alpha-D-fructuronic acid (Liang & Datta, 2005).

Fructosyl Amino Acid Oxidase in Fungi : The distribution and properties of fructosyl amino acid oxidase, an enzyme relevant for the determination of glycated proteins in diabetic patients, were studied in fungi. The enzyme exhibited specificity against fructosyl valine, a compound structurally related to alpha-D-fructuronic acid (Yoshida, Sakai, Serata, Tani, & Kato, 1995).

Chemistry of the Fructosamine Assay : In a study examining the chemistry of the fructosamine assay, it was found that D-glucosone, a product of oxidation of Amadori compounds related to alpha-D-fructuronic acid, is formed. This research provides insight into the chemical processes underlying assays used in clinical settings (Baker, Zyzak, Thorpe, & Baynes, 1994).

1,5-Anhydro-D-fructose as a Chiral Building Block : 1,5-Anhydro-D-fructose, a compound related to alpha-D-fructuronic acid, is seen as a potential chiral building block for synthesizing biologically active compounds. Its biochemical and chemical properties were explored, emphasizing its role in sustainable chemical preparation (Andersen, Lundt, Marcussen, & Yu, 2002).

Propiedades

Nombre del producto |

alpha-D-fructuronic acid |

|---|---|

Fórmula molecular |

C6H10O7 |

Peso molecular |

194.14 g/mol |

Nombre IUPAC |

(2S,3S,4S,5S)-3,4,5-trihydroxy-5-(hydroxymethyl)oxolane-2-carboxylic acid |

InChI |

InChI=1S/C6H10O7/c7-1-6(12)4(9)2(8)3(13-6)5(10)11/h2-4,7-9,12H,1H2,(H,10,11)/t2-,3+,4+,6+/m1/s1 |

Clave InChI |

PTCIWUZVDIQTOW-SYXVZTBSSA-N |

SMILES isomérico |

C([C@]1([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O)O |

SMILES |

C(C1(C(C(C(O1)C(=O)O)O)O)O)O |

SMILES canónico |

C(C1(C(C(C(O1)C(=O)O)O)O)O)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

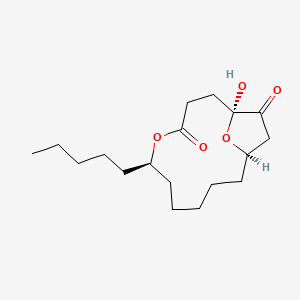

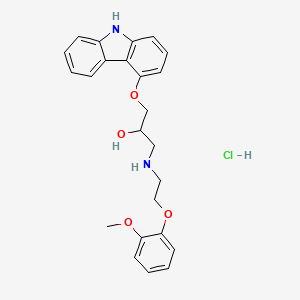

![(2S)-N-[4-[3-[3-[[(2S)-2,6-diaminohexanoyl]amino]propylamino]propylamino]butyl]-2-[[2-(2,4-dihydroxyphenyl)acetyl]amino]butanediamide](/img/structure/B1250492.png)